molecular formula C15H13N3O5 B7879417 3-[3-(4-methoxyphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid

3-[3-(4-methoxyphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid

Cat. No.: B7879417
M. Wt: 315.28 g/mol
InChI Key: GBIDOYYHKHJZEP-UHFFFAOYSA-N
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Description

3-[3-(4-methoxyphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid is a complex organic compound that features a unique isoxazolo[5,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methoxyphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazolo[5,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 4-methoxyphenyl group is usually accomplished via electrophilic aromatic substitution reactions. The final step involves the attachment of the propanoic acid moiety through esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methoxyphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

3-[3-(4-methoxyphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers explore its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s properties are studied for potential use in industrial processes, such as catalysis or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-hydroxyphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid
  • 3-[3-(4-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid
  • 3-[3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid

Uniqueness

3-[3-(4-methoxyphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties and its ability to interact with biological targets. Additionally, the isoxazolo[5,4-d]pyrimidine core provides a rigid and planar structure, which can enhance binding affinity and specificity for certain targets.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-22-10-4-2-9(3-5-10)13-12-14(23-17-13)16-8-18(15(12)21)7-6-11(19)20/h2-5,8H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIDOYYHKHJZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=O)N(C=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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